N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0743933
InChI: InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+
SMILES: CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O
Molecular Formula: C17H14N4O4
Molecular Weight: 338.32 g/mol

N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide

CAS No.:

Cat. No.: VC0743933

Molecular Formula: C17H14N4O4

Molecular Weight: 338.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide -

Specification

Molecular Formula C17H14N4O4
Molecular Weight 338.32 g/mol
IUPAC Name N-(4-hydroxyphenyl)-N//'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
Standard InChI InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+
Standard InChI Key QXXRYGMOWORUBO-XMHGGMMESA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=N\NC(=O)C(=O)NC3=CC=C(C=C3)O)/C1=O
SMILES CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator